what are the properties of 5-vinyl-1H-tetrazole
what are the properties of 5-vinyl-1H-tetrazole
An In-depth Technical Guide to 5-Vinyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-1H-tetrazole is a heterocyclic compound of significant interest in modern chemistry and materials science.[1] As a member of the tetrazole family, the most nitrogen-rich azoles, it possesses a unique combination of properties stemming from its high nitrogen content and the presence of a reactive vinyl group.[1][2] The vinyl group, activated by the electron-withdrawing nature of the tetrazole ring, makes it a valuable monomer for the synthesis of nitrogen-rich polymers, known as poly(5-vinyltetrazoles).[1] These polymers are explored for applications ranging from energetic materials to advanced medical materials.[2][3] Furthermore, the tetrazole ring itself is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, lending 5-vinyl-1H-tetrazole and its derivatives potential utility in drug design and development.[4][5] This document provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 5-vinyl-1H-tetrazole.
Chemical and Physical Properties
5-Vinyl-1H-tetrazole is a solid at room temperature. Its properties are a culmination of the aromatic, electron-rich tetrazole ring and the reactive vinyl substituent. The "pyrrole-like" NH group is capable of dissociation, allowing the molecule to form H-bonded complexes.[1]
General and Physicochemical Properties
The fundamental physical and chemical properties of 5-vinyl-1H-tetrazole are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₄ | [6][7] |
| Molecular Weight | 96.09 g/mol | [6][7] |
| Melting Point | 131 °C (determined by DSC) | [1] |
| Boiling Point | 237.1 °C at 760 mmHg | [6] |
| Density | 1.309 g/cm³ | [6][8] |
| pKa | 4.42 ± 0.10 (Predicted) | [6][7] |
| LogP | -0.639 (Crippen Method) | [9] |
| Flash Point | 115 °C | [6] |
| Refractive Index | 1.623 | [6] |
| Vapor Pressure | 0.0456 mmHg at 25°C | [6][8] |
| Hydrogen Bond Donors | 1 | [7][8] |
| Hydrogen Bond Acceptors | 3 | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5-vinyl-1H-tetrazole. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.
Table 2: NMR Spectroscopic Data for 5-vinyl-1H-tetrazole
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
| ¹H NMR | DMSO-d₆ | 16.00 (s, 1H, N-H), 6.86–6.80 (dd, J = 17.8, 11.3 Hz, 1H, -CH=), 6.24-6.27 (dd, J = 17.8, 0.9 Hz, 1H, =CH₂), 5.80–5.83 (dd, J = 11.3, 0.9 Hz, 1H, =CH₂) | [1] |
| ¹³C NMR | DMSO-d₆ | 154.10 (C₅ of tetrazole), 125.16 (-CH=), 120.37 (=CH₂) | [1] |
Table 3: Key IR Spectroscopy Bands
| Wavenumber (cm⁻¹) | Assignment Description | Reference(s) |
| ~3500 | The absence of a strong N-H bond vibration is noted in the crystalline state. | [1] |
| 1639-1340 | Characteristic vibrations for the tetrazole group. | [5] |
| 1200-900 | Characteristic vibrations for the tetrazole group. | [5] |
Synthesis and Experimental Protocols
The synthesis of highly pure 5-vinyl-1H-tetrazole is challenging, as impurities can catalyze uncontrolled polymerization.[1] A rational two-stage method has been developed to overcome issues associated with older methods, such as the use of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1][2]
Modern Two-Stage Synthesis Workflow
This method relies on a 1,3-dipolar cycloaddition followed by an elimination reaction.
Caption: A two-stage synthesis of 5-vinyl-1H-tetrazole.
Experimental Protocol: Synthesis of 5-Vinyl-1H-tetrazole
This protocol is based on the two-stage method previously described.[1][10]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of N,N-Dimethylformamide (DMF).
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the dimethylammonium azide solution.
-
Heat the reaction mixture to 110 °C and maintain for 18 hours.
-
The product, 5-(β-dimethylaminoethyl)tetrazole, precipitates as a zwitter-ion.[1]
Stage 2: Synthesis of 5-vinyl-1H-tetrazole
-
Prepare an aqueous solution of sodium hydroxide (pH 14).
-
Add the intermediate from Stage 1 to the NaOH solution.
-
Add dimethyl sulfate as the alkylating agent.
-
Maintain the reaction mixture at 50-60 °C for 3.5 hours.
-
Acidify the solution to pH 2 using HCl.
-
The crude 5-vinyl-1H-tetrazole product will precipitate.
Purification: Recrystallization
-
Add the crude product to 30 mL of chloroform.
-
Heat the mixture slowly to 50 °C until the solid is completely dissolved.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool, inducing crystallization of the pure product.
-
Filter the colorless crystals under vacuum and dry. A yield of approximately 55% can be expected.[1]
Reactivity and Polymerization
The reactivity of 5-vinyl-1H-tetrazole is dominated by the vinyl group and the acidic proton on the tetrazole ring.
Polymerization
The presence of the vinyl group allows 5-vinyl-1H-tetrazole to act as a monomer in polymerization reactions, typically through free-radical polymerization, to form poly(5-vinyltetrazole).[1] Thermally initiated polymerization can occur spontaneously when the monomer is melted, which can lead to an uncontrolled reaction and the formation of a cross-linked, insoluble polymer.[1] The polymerization process is exothermic and typically finishes at around 200 °C, after which the polymer begins to degrade.[1]
Caption: Mechanism of free-radical polymerization.
Characterization Protocols
A suite of analytical techniques is used to confirm the structure and purity of 5-vinyl-1H-tetrazole.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified 5-vinyl-1H-tetrazole in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Apparatus : Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.
-
Analysis : Process the spectra and compare the chemical shifts and coupling constants to the values reported in Table 2.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Apparatus : Use a calibrated differential scanning calorimeter.
-
Data Acquisition : Heat the sample under a nitrogen atmosphere from room temperature to approximately 250 °C at a controlled heating rate (e.g., 3-10 °C/min).
-
Analysis : The resulting thermogram will show an endothermic peak corresponding to the melting point (around 131 °C), which may be immediately followed by a broad exothermic peak indicating polymerization.[1]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Apparatus : Use an electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The fragmentation behavior can be studied using tandem mass spectrometry (MS/MS).
-
Analysis : In positive ion mode, a characteristic fragmentation is the loss of HN₃. In negative ion mode, the loss of N₂ is typically observed.[11] The exact mass measurement should be used to confirm the elemental composition (C₃H₄N₄).
Applications
The unique properties of 5-vinyl-1H-tetrazole and its polymers make them suitable for several advanced applications:
-
Energetic Materials : The high nitrogen content contributes to a high positive heat of formation, making its polymers candidates for high-molecular-weight binders in energy-intensive systems.[1][3]
-
Pharmaceuticals and Medicinal Chemistry : The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, making 5-vinyl-1H-tetrazole a building block for new therapeutic agents.[4][6]
-
Polymer Science : It serves as a monomer for creating functional polymers and copolymers with applications as polymer stabilizers and in the production of elastomers.[6]
-
Automotive and Safety : The compound is used as a component in automotive airbag initiators and in chemical oxygen generators.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cas 18755-47-0,5-VINYL-1H-TETRAZOLE | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. 5-vinyl-1H-tetrazole|lookchem [lookchem.com]
- 9. chemeo.com [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciencesite.com [lifesciencesite.com]
